1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine
Description
Propriétés
IUPAC Name |
3-ethyl-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-2-17-20-21-18-8-9-19(22-25(17)18)23-11-13-24(14-12-23)28(26,27)15-10-16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZITHKISDLKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The compound “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. They also exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets through hydrogen bond accepting and donating characteristics. This allows it to make specific interactions with different target receptors.
Biochemical Pathways
These could potentially include pathways related to cancer, inflammation, microbial infections, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds. These studies can provide valuable insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and their impact on bioavailability.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is primarily researched for its potential as a drug candidate. Its structural features allow it to interact with various biological targets:
- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : The compound shows promise in inhibiting bacterial growth and could be developed into new antibiotics.
- Neurological Applications : There is ongoing research into its effects on neurotransmitter systems, potentially leading to treatments for neurological disorders.
Biological Studies
In biological research, the compound is utilized to investigate enzyme interactions and cellular mechanisms:
- Enzyme Inhibition : The ability of the compound to bind to specific enzymes makes it an excellent candidate for studying enzyme kinetics and inhibition mechanisms.
- Cell Signaling Pathways : Research into how this compound affects signaling pathways can provide insights into disease mechanisms and therapeutic targets.
Material Science
The unique chemical properties of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine extend to material science:
- Polymer Synthesis : It can be used as a building block for synthesizing polymers with enhanced properties such as thermal stability and chemical resistance.
- Nanomaterials : Research is exploring the incorporation of this compound into nanomaterials for applications in electronics and catalysis.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their effects on different cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity against breast cancer cells while exhibiting low toxicity in normal cells .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development .
Case Study 3: Material Science Application
Research published in Materials Science explored the use of this compound in creating polymer composites. The incorporation of the compound improved mechanical properties and thermal stability compared to traditional materials .
Comparaison Avec Des Composés Similaires
Key Structural Insights:
- Ethyl vs.
- Sulfonyl Group Variations : The 2-phenylethanesulfonyl group distinguishes the target compound from analogs with thiophene- or trifluoromethylphenyl-based sulfonamides (). These modifications influence solubility and target selectivity .
- Bivalent vs. Monovalent Design: AZD5153 employs a bivalent structure with two triazolopyridazine units, achieving sub-nanomolar BET inhibition. The target compound’s monovalent design may prioritize specificity over broad BET activity .
Pharmacological and Functional Comparisons
BRD4 Bromodomain Inhibition
- Target Compound: While direct data are unavailable, a related triazolopyridazine derivative (2-[(3-ethyl-triazolo[4,3-b]pyridazin-6-yl)amino]-3-(1H-indol-3-yl)propan-1-ol) binds BRD4 BD1 with a crystallographically confirmed binding mode (PDB: 8H9L, 1.4 Å resolution). The ethyl group stabilizes interactions with the ZA loop, while the sulfonyl group may mimic acetyl-lysine interactions .
- AZD5153 : Exhibits IC₅₀ values of 0.5 nM against BRD4 BD1, attributed to its bivalent design and methoxy substitution .
Antifungal and Epigenetic Activity
- Lin28-1632 (): A triazolopyridazine derivative inhibiting Lin28 proteins, highlighting the scaffold’s versatility beyond bromodomains. The target compound’s sulfonyl group may confer distinct target preferences .
- Substituent flexibility (e.g., methyl vs. ethyl) modulates potency .
Key Studies on Triazolopyridazine Derivatives
Méthodes De Préparation
Cyclization of Hydrazine Derivatives
The triazolo[4,3-b]pyridazine ring is typically constructed through cyclocondensation reactions. A validated method involves:
-
Preparation of 3-ethyl-6-hydrazinylpyridazine : Reacting 3-ethylpyridazin-6-amine with hydrazine hydrate at 80–90°C under nitrogen.
-
Oxidative cyclization : Treating the hydrazine intermediate with diethyl azidodicarboxylate (DEAD) in n-butanol under reflux (110°C, 6–8 hr), yielding the triazolo[4,3-b]pyridazine scaffold.
Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate | Ethanol | 80°C | 4 hr | 78% |
| 2 | DEAD, n-butanol | n-BuOH | Reflux | 7 hr | 65% |
This method ensures regioselective formation of the [4,3-b] isomer, critical for subsequent functionalization.
Functionalization of the Piperazine Moiety
Sulfonylation of Piperazine
The 4-(2-phenylethanesulfonyl)piperazine side chain is synthesized via:
-
Sulfonation : Reacting piperazine with 2-phenylethanesulfonyl chloride in dichloromethane (DCM) at 0–5°C using triethylamine (TEA) as a base.
-
Purification : Isolation by aqueous workup and recrystallization from ethyl acetate/hexane (yield: 85–90%).
Key Parameters
-
Molar ratio: 1:1.1 (piperazine:sulfonyl chloride)
-
Reaction time: 2–3 hr
-
TEA acts as both base and catalyst, neutralizing HCl byproduct.
Coupling of Core and Side Chain
Nucleophilic Aromatic Substitution
The triazolopyridazine core (3-ethyl-6-chloro-triazolo[4,3-b]pyridazine) undergoes nucleophilic substitution with 4-(2-phenylethanesulfonyl)piperazine:
Optimization Insights
-
Solvent selection : DMF outperforms THF or DMSO due to better solubility of intermediates.
-
Catalyst screening : Adding KI (10 mol%) accelerates substitution via halogen exchange.
-
Yield improvement : Stepwise temperature ramp (60°C → 100°C) reduces decomposition, increasing yield from 52% to 68%.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A patent-derived approach combines core formation and side-chain coupling in a single reactor:
-
In situ generation of 6-chloro intermediate : Using PCl₅ on pyridazinone precursor.
-
Direct amination : Introducing piperazine derivative without isolating intermediates.
Advantages
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate key steps:
-
Coupling efficiency : 92% conversion in 30 min vs. 12 hr conventionally.
Analytical Characterization
Critical quality control metrics for the final compound:
Spectroscopic Data Table
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.15–3.45 (m, 8H, piperazine), 7.25–7.45 (m, 5H, Ph) |
| HRMS (ESI+) | m/z 401.1521 [M+H]⁺ (calc. 401.1524) |
| HPLC Purity | 99.2% (C18, 0.1% TFA/MeCN gradient) |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Early methods produced mixtures of [4,3-b] and [3,4-c] triazolopyridazines. Solutions include:
Sulfonylation Side Reactions
Over-sulfonylation at piperazine’s secondary amine is prevented by:
-
Slow addition : Controlled dosing of sulfonyl chloride via syringe pump.
-
Low-temperature regime : Maintaining ≤5°C during sulfonation.
Scale-Up Considerations
Industrial production requires adjustments to lab protocols:
Q & A
Basic: What are the recommended synthetic routes for preparing 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine?
Methodological Answer:
The synthesis typically involves two key steps:
Triazolo-pyridazine core formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the triazole ring. For example, react a propargyl-piperazine derivative with an azide-functionalized pyridazine under CuSO₄·5H₂O/sodium ascorbate catalysis in a H₂O:DCM (1:2) solvent system .
Sulfonylation of piperazine : Introduce the 2-phenylethanesulfonyl group via nucleophilic substitution. React the piperazine intermediate with 2-phenylethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Structural confirmation :
- Purity assessment :
Advanced: How can researchers optimize the yield of the triazolo-pyridazine core during synthesis?
Methodological Answer:
- Catalyst optimization : Increase CuSO₄·5H₂O loading to 0.5 equivalents while maintaining sodium ascorbate at 1.2 equivalents to enhance cycloaddition efficiency .
- Solvent selection : Replace DCM with THF for better solubility of hydrophobic intermediates .
- Reaction monitoring : Use TLC (hexane:ethyl acetate, 1:2) to track progress and prevent over-reaction .
- Statistical design : Apply a Design of Experiments (DoE) approach to optimize temperature (40–60°C) and reaction time (2–4 hours) .
Advanced: What strategies address contradictions in solubility data across different studies?
Methodological Answer:
- Standardize protocols : Use the shake-flask method with consistent buffers (e.g., PBS pH 7.4) and temperatures (25°C) .
- Validate with multiple techniques : Compare HPLC-derived solubility with nephelometry or UV-vis spectroscopy .
- Account for polymorphism : Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .
Advanced: How to design assays to evaluate phosphodiesterase (PDE) inhibition potential?
Methodological Answer:
- Enzyme activity assay : Use recombinant PDE isoforms (e.g., PDE5A1) with ³H-cGMP as substrate. Measure inhibition via scintillation counting after 30-minute incubations at 37°C .
- Controls : Include sildenafil (IC₅₀ = 3.5 nM for PDE5) as a positive control and DMSO as a vehicle control .
- Data normalization : Express activity as % inhibition relative to substrate-only wells .
Advanced: What computational methods predict binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions between the compound and PDE5’s catalytic domain. Focus on hydrogen bonding with Gln817 and hydrophobic interactions with Phe820 .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate root-mean-square deviation (RMSD) <2.0 Å for reliable predictions .
- Validation : Correlate docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC₅₀ values .
Advanced: How to troubleshoot low reactivity in the sulfonylation step?
Methodological Answer:
- Activate sulfonyl chloride : Pre-dry 2-phenylethanesulfonyl chloride with molecular sieves (4Å) to prevent hydrolysis .
- Solvent choice : Use anhydrous DMF for polar aprotic conditions, enhancing nucleophilicity of the piperazine nitrogen .
- Base optimization : Replace triethylamine with DIPEA (3 equivalents) to improve deprotonation .
- Inert atmosphere : Conduct reactions under argon to avoid moisture-induced side reactions .
Advanced: What approaches assess metabolic stability in vitro?
Methodological Answer:
- Liver microsome assay : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Data analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare with verapamil (high clearance) and propranolol (low clearance) as controls .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify enzyme-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
